molecular formula C21H19F3O4 B2688845 7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 315233-05-7

7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2688845
CAS No.: 315233-05-7
M. Wt: 392.374
InChI Key: LYEAVXDCZHAXOX-UHFFFAOYSA-N
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Description

7-Methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a bicyclic core structure with multiple substituents. Key structural features include:

  • Methoxy group at position 7, enhancing electron density and influencing hydrogen bonding.
  • Methyl group at position 8, contributing steric bulk and lipophilicity.
  • 4-Propylphenoxy group at position 3, providing extended aromaticity and hydrophobic interactions.
  • Trifluoromethyl group at position 2, offering metabolic stability and electron-withdrawing effects.

This compound is synthesized via nucleophilic aromatic substitution and coupling reactions, similar to methods described for related chromenones . Potential applications include enzyme inhibition (e.g., α-amylase) and anti-inflammatory activity, inferred from structural analogs .

Properties

IUPAC Name

7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3O4/c1-4-5-13-6-8-14(9-7-13)27-19-17(25)15-10-11-16(26-3)12(2)18(15)28-20(19)21(22,23)24/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEAVXDCZHAXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of Substituents: The methoxy, methyl, and trifluoromethyl groups can be introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide and a base, while trifluoromethylation can be done using trifluoromethyl iodide and a suitable catalyst.

    Attachment of the Propylphenoxy Group: The propylphenoxy group can be introduced through an etherification reaction, where the phenol derivative reacts with a propyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.

Medicine

Medically, compounds of the chromenone family are investigated for their potential therapeutic effects, including anti-inflammatory, anticoagulant, and anticancer activities. This specific compound could be explored for similar applications due to its structural similarity to other bioactive chromenones.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methoxy and propylphenoxy groups can modulate its activity and selectivity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Modifications and Their Implications

The table below highlights key structural differences and their hypothesized effects:

Compound Name / ID Substituents (Position) Molecular Weight Key Properties / Activities
Target Compound 7-OCH₃, 8-CH₃, 3-(4-propylphenoxy), 2-CF₃ 463.45 g/mol High lipophilicity; potential enzyme inhibition inferred from analogs
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OH, 3-(4-OCH₃-phenyl), 2-CF₃ 336.26 g/mol Reduced metabolic stability due to free hydroxyl; lower lipophilicity vs. target compound
8-[(Diisobutylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one 8-(diisobutylaminomethyl), 7-OH, 3-(4-propylphenoxy), 2-CF₃ 505.57 g/mol Enhanced solubility due to tertiary amine; potential toxicity concerns (H301)
6-Chloro-3-((3-(3-chloro-4-methoxyphenyl)isoxazol-5-yl)methoxy)-2-(4-CF₃-phenyl)-4H-chromen-4-one (3k) 6-Cl, 3-isoxazole-methoxy, 2-CF₃-phenyl Not reported α-Amylase inhibition (IC₅₀ ~12 µM); chloro substituents may improve target affinity

Physicochemical Properties

  • Crystallinity: Substituents like chloro or bromo (e.g., 3k, 3l) improve crystallinity (melting points 141–152°C) , whereas bulkier groups (e.g., diisobutylaminomethyl ) may disrupt packing, as seen in partial occupancies during crystallography .

Biological Activity

7-Methoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known by its CAS number 315233-05-7, is a synthetic compound belonging to the class of chromones. Chromones and their derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, effectiveness against various diseases, and potential therapeutic applications.

  • Chemical Formula : C21H19F3O4
  • Molecular Weight : 396.37 g/mol
  • Structure : The compound features a chromone backbone with a methoxy group, a methyl group, a propylphenoxy substituent, and a trifluoromethyl group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromone derivatives. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action :
    • The compound may exert its anticancer effects through the activation of the AMPK/mTOR signaling pathway. This pathway is crucial for regulating cellular energy homeostasis and has been implicated in cancer cell survival and proliferation .
    • In vitro studies demonstrated that derivatives of quercetin, which share structural similarities with our compound, activate AMPK more effectively than quercetin itself, leading to enhanced anticancer activity .
  • Case Studies :
    • In experiments involving bladder cancer cell lines (MB49, UMUC3, T24), it was observed that the compound significantly inhibited cell survival at lower concentrations compared to traditional agents .
Cell LineIC50 (μM)
MB4944.69
UMUC372.65
T24100.46

This data indicates that the compound has a potent effect on bladder cancer cells while exhibiting reduced toxicity toward normal cells.

Antimicrobial Activity

Chromone derivatives are also recognized for their antimicrobial properties. Research has indicated that compounds with similar structures can inhibit the growth of various bacteria and fungi.

  • Mechanism :
    • The antimicrobial action may involve disruption of microbial membranes or inhibition of specific metabolic pathways essential for microbial growth .
  • Research Findings :
    • Studies on related coumarin compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

Potential Therapeutic Applications

Given its biological activities, this compound could be explored as a candidate for developing new therapeutic agents against cancer and microbial infections.

  • Cancer Therapy : Its ability to activate AMPK suggests that it could be part of combination therapies aimed at enhancing the efficacy of existing treatments while reducing side effects.
  • Infectious Diseases : The antimicrobial properties could be leveraged in formulations aimed at treating infections caused by resistant strains.

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